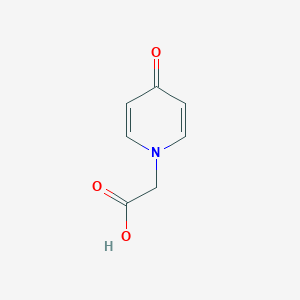

(4-氧代吡啶-1(4H)-基)乙酸

描述

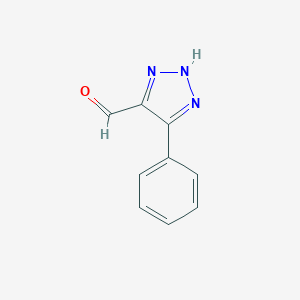

The compound “(4-oxopyridin-1(4H)-yl)acetic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound . It’s likely to have applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves acyl-transfer in heteroaryl ketones . This process involves transferring the acyl of a heteroaryl ketone from the carbon to the nitrogen of the corresponding heterocycle . The reaction commences with the spiroannulation of a heteroaryl ketone and an alkyl bromide .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, acyl transfer is a critical process in various biological transformations and is frequently used in the formation of carbonyl compounds .科学研究应用

Cancer Therapeutics

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This compound has been utilized in the design and synthesis of derivatives that act as potent inhibitors of FGFR, which is crucial in cancer therapy. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and liver cancers. Derivatives of (4-oxopyridin-1(4H)-yl)acetic acid have shown to inhibit cancer cell proliferation and induce apoptosis, particularly in breast cancer cell lines .

Medicinal Chemistry

Synthesis of Heterocyclic Compounds: In medicinal chemistry, the compound serves as a precursor for synthesizing a variety of heterocyclic compounds, such as 1H-pyrazolo[3,4-b]pyridines. These compounds are structurally similar to purine bases and have been used for a wide range of biological targets due to their potential biological activities .

Photodynamic Therapy

Conjugates for Enhanced Phototherapeutic Metabolite Formation: (4-oxopyridin-1(4H)-yl)acetic acid derivatives have been explored for their use in photodynamic therapy (PDT). They are part of conjugates designed to coadminister bioactive agents like 5-aminolaevulinic acid (ALA) and hydroxypyridinone (HPO) iron chelators. These conjugates significantly increase intracellular levels of protoporphyrin IX, enhancing phototoxicity and the effectiveness of PDT .

Drug Development

Lead Compound Optimization: The low molecular weight and structural versatility of (4-oxopyridin-1(4H)-yl)acetic acid make it an appealing lead compound in drug development. It can be beneficial for subsequent optimization processes, providing a scaffold for developing new therapeutic agents .

Biological Studies

Cell Migration and Invasion Studies: Research has demonstrated that derivatives of this compound can significantly inhibit the migration and invasion of cancer cells, such as the 4T1 breast cancer cell line. This application is vital for understanding cancer metastasis and developing anti-metastatic drugs .

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been shown to inhibit fgfr signaling pathway . This inhibition is achieved by preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

Similar compounds have been reported to affect the fgfr signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the prevention of cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

Similar compounds such as 5-aminolaevulinic acid (ala) have been reported to have relatively poor bioavailability due to their hydrophilic nature .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

属性

IUPAC Name |

2-(4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMMIXFOFNOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355848 | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45965-36-4 | |

| Record name | 4-Oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45965-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do (4-oxopyridin-1(4H)-yl)acetic acid derivatives interact with aldose reductase (ALR2), and what are the downstream effects of this interaction?

A1: (4-oxopyridin-1(4H)-yl)acetic acid derivatives, particularly those with specific substitutions like compound 7l ({2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid), demonstrate potent inhibitory activity against ALR2. [] While the exact mechanism isn't fully elucidated in the provided abstract, molecular docking studies suggest these derivatives bind tightly to the active site of ALR2. [] This binding likely prevents the enzyme from catalyzing the reduction of glucose to sorbitol, a key step in the polyol pathway. [] Inhibiting this pathway is considered beneficial in managing diabetic complications, as excessive sorbitol accumulation contributes to oxidative stress and cellular damage. []

Q2: What is the significance of the selectivity of these compounds towards ALR2 over ALR1?

A2: Selectivity for ALR2 over ALR1 is crucial for developing effective and safe aldose reductase inhibitors. ALR1, also known as aldehyde reductase, plays a vital role in detoxifying aldehydes and contributes to antioxidant defense mechanisms. [] Inhibiting ALR1 could lead to unwanted side effects and diminish the body's natural defenses against oxidative stress. Compound 7l, as described in the research, exhibits excellent selectivity towards ALR2 with a selectivity index of 25.23, surpassing even the positive control eparlestat (selectivity index of 17.37). [] This high selectivity suggests that 7l can effectively target ALR2 while minimizing potential interference with ALR1 function. This selective inhibition is highly desirable for potential therapeutic applications in managing diabetic complications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)